molecular formula C12H14BrClO2 B7892162 1-(5-Bromo-2-chlorophenoxy)-3,3-dimethylbutan-2-one

1-(5-Bromo-2-chlorophenoxy)-3,3-dimethylbutan-2-one

Cat. No.: B7892162
M. Wt: 305.59 g/mol
InChI Key: UDKMYROOUIUHJL-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenoxy)-3,3-dimethylbutan-2-one is a chemical compound characterized by its bromo and chloro substituents on the aromatic ring, and a ketone functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: The starting material, 2-chlorophenol, undergoes bromination to introduce the bromo group at the 5-position. This is typically achieved using bromine in the presence of a catalyst.

  • Esterification: The resulting 5-bromo-2-chlorophenol is then reacted with 3,3-dimethylbutan-2-one in the presence of a strong acid catalyst to form the desired compound.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency. This involves precise control of reaction conditions such as temperature, pressure, and reaction time.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

  • Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Carboxylic Acid: From oxidation.

  • Secondary Alcohol: From reduction.

  • Substituted Derivatives: From nucleophilic substitution.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a building block in the synthesis of biologically active compounds.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets and pathways. The bromo and chloro substituents enhance its reactivity, making it a versatile intermediate in various chemical reactions. The ketone group can act as an electrophile, facilitating nucleophilic attacks.

Comparison with Similar Compounds

  • 5-Bromo-2-chlorophenol: Similar in structure but lacks the ketone group.

  • 3,3-Dimethylbutan-2-one: Similar in the ketone group but lacks the bromo and chloro substituents.

  • 1-(5-Bromo-2-chlorophenoxy)ethanol: Similar in the presence of bromo and chloro substituents but has an alcohol group instead of a ketone.

These compounds differ in their reactivity and applications due to the presence or absence of specific functional groups.

Properties

IUPAC Name

1-(5-bromo-2-chlorophenoxy)-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrClO2/c1-12(2,3)11(15)7-16-10-6-8(13)4-5-9(10)14/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMYROOUIUHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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